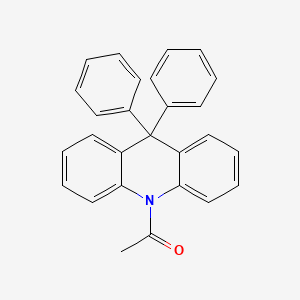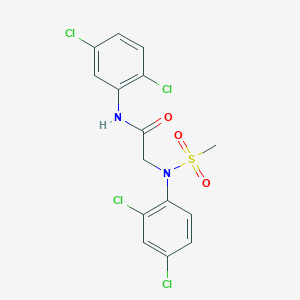![molecular formula C15H12N2OS B4883649 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone](/img/structure/B4883649.png)
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory and immunomodulatory effects.
Mecanismo De Acción
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to have anti-inflammatory and immunomodulatory effects. In vitro studies have demonstrated that 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone reduces inflammation and tissue damage in animal models of sepsis, rheumatoid arthritis, and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone in lab experiments include its high selectivity for TLR4 signaling inhibition, its ability to inhibit pro-inflammatory cytokine production, and its potential therapeutic applications in various diseases. However, the limitations of using 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone include its relatively low potency compared to other TLR4 inhibitors and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone include the development of more potent TLR4 inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its potential side effects and toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone and its interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone involves the reaction of 3-(1H-pyrazol-3-yl)aniline with 2-bromo-1-(4-thiophen-2-ylphenyl)ethanone in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone.
Aplicaciones Científicas De Investigación
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been extensively studied for its potential therapeutic applications in various diseases such as sepsis, rheumatoid arthritis, and cancer. In sepsis, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to inhibit TLR4 signaling, which is a key mediator of the inflammatory response. In rheumatoid arthritis, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to reduce joint inflammation and bone destruction. In cancer, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
1-[4-[3-(1H-pyrazol-5-yl)phenyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)15-8-13(9-19-15)11-3-2-4-12(7-11)14-5-6-16-17-14/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWCHNQNJUKDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-furyl)-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4883580.png)



![5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4883629.png)
![N-2-propyn-1-yl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4883631.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883638.png)
![3-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B4883643.png)
![1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)
![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)